molecular formula C33H43NO8 B12710497 Einecs 283-379-7 CAS No. 84604-94-4

Einecs 283-379-7

Cat. No.: B12710497
CAS No.: 84604-94-4
M. Wt: 581.7 g/mol
InChI Key: NODMFCLYPDIFHV-UHFFFAOYSA-N
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Description

Einecs 283-379-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of polymers and copolymers, making it an essential component in the plastics industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and filtration to remove impurities and achieve the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. Additionally, the compound can be used in combination with other radical initiators to achieve specific polymerization outcomes.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers such as styrene, acrylonitrile, or methyl methacrylate to form polymers and copolymers with desired properties.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is extensively used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms, providing valuable insights into the behavior of free radicals in various chemical processes.

Biology

In biological research, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for studying oxidative stress and its effects on biological systems. It serves as a model compound for investigating the role of free radicals in cellular damage and aging.

Medicine

In medicine, this compound is utilized in the development of drug delivery systems and controlled-release formulations. Its ability to initiate polymerization reactions makes it a valuable tool in the design of biocompatible materials for medical applications.

Industry

In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is a key component in the production of plastics, adhesives, and coatings. Its role as a radical initiator enables the efficient polymerization of monomers, resulting in high-quality products with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers. The resulting polymer chains grow through a series of propagation steps, ultimately leading to the formation of high-molecular-weight polymers.

Molecular Targets and Pathways

The primary molecular targets of 2,2’-azobis(2-methylpropionitrile) are the double bonds of monomers such as styrene, acrylonitrile, and methyl methacrylate. The free radicals generated from the decomposition of the compound react with these monomers, initiating the polymerization process and forming polymer chains through a series of propagation and termination steps.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reactivity, and applications.

Similar Compounds

    Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other vinyl monomers.

    Potassium Persulfate: Used in aqueous polymerization systems and has a higher decomposition temperature compared to 2,2’-azobis(2-methylpropionitrile).

    Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different decomposition kinetics and applications.

Uniqueness

The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization reactions. Its versatility and efficiency as a radical initiator make it a preferred choice in both research and industrial applications.

Properties

CAS No.

84604-94-4

Molecular Formula

C33H43NO8

Molecular Weight

581.7 g/mol

IUPAC Name

butanedioic acid;2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one

InChI

InChI=1S/C29H37NO4.C4H6O4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27;5-3(6)1-2-4(7)8/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

NODMFCLYPDIFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C.C(CC(=O)O)C(=O)O

Origin of Product

United States

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